1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate

Chiral Building Block 4-Methylproline Asymmetric Synthesis

1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate (CAS 1332749-42-4) is a chirally pure, orthogonally protected 4-methyl-L-proline derivative. Also referred to as (2S)-1-[(Benzyloxy)carbonyl]-2-(ethoxycarbonyl)-4-methylpyrrolidine, it features an N-terminal Cbz (benzyloxycarbonyl) protecting group and a C-terminal ethyl ester.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B12851969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C16H21NO4/c1-3-20-15(18)14-9-12(2)10-17(14)16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12?,14-/m0/s1
InChIKeyZRTBRMPHUTWHDH-PYMCNQPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate: Chiral Intermediate for Proline-Based Drug Discovery


1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate (CAS 1332749-42-4) is a chirally pure, orthogonally protected 4-methyl-L-proline derivative . Also referred to as (2S)-1-[(Benzyloxy)carbonyl]-2-(ethoxycarbonyl)-4-methylpyrrolidine, it features an N-terminal Cbz (benzyloxycarbonyl) protecting group and a C-terminal ethyl ester. This compound serves as a versatile building block for the incorporation of the conformationally constrained 4-methylproline residue into peptidomimetics and bioactive molecules, where the (2S) configuration and 4-methyl substitution pattern are critical for controlling pyrrolidine ring pucker and downstream biological activity .

1
Orthogonal Protection
Cbz/ethyl ester handles compatible with Fmoc/Boc SPPS strategies
2
Chiral Building Block
Single (2S) enantiomer reduces diastereomer risk in peptidomimetic assembly
3
Conformational Probe
4-methyl substitution supports pyrrolidine ring pucker studies in SAR

Why Generic 4-Methylproline Esters Cannot Substitute for 1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate


Simple, unprotected 4-methylproline ethyl esters (e.g., L-Proline, 4-methyl-, ethyl ester, CAS 745769-71-5) lack the N-terminal protecting group essential for controlled peptide coupling or further synthetic elaboration . Conversely, fully deprotected 4-methylproline zwitterions require additional protection/deprotection steps, increasing synthetic burden and reducing overall yield. The Cbz group in the target compound provides orthogonal protection compatible with common Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) strategies, while the ethyl ester allows selective C-terminal modifications. Even closely related analogs such as N-CBz-trans-4-methyl-L-proline ethyl ester (CAS 1027101-89-8) differ in the stereochemistry at the 4-position, leading to divergent conformational preferences and bioactivity profiles as demonstrated in 4-methylproline diastereomer studies .

Unprotected N-terminus limits coupling control
Generic 4-methylproline ethyl esters lack N-Cbz, risking uncontrolled reactions. May require additional protection steps that reduce overall efficiency.
4-position stereochemistry alters conformation
trans-4-methyl analogs (e.g., CAS 1027101-89-8) exhibit different ring pucker preferences. Diastereomer mismatch may shift SAR interpretation.
Fully deprotected zwitterions increase synthetic burden
Unprotected 4-methylproline requires protection/deprotection cycles, lowering cumulative yield and extending timelines compared to the orthogonal form.

Quantitative Differentiation Evidence for 1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate Selection


Chiral Purity and Stereochemical Definition Enable Reproducible Synthesis of 4-Methylproline Diastereomers

The target compound delivers the (2S)-4-methylpyrrolidine scaffold as a single, defined enantiomer. In contrast, generic or racemic 4-methylproline esters require additional resolution steps. The seminal work by Murphy et al. established a concise, stereoselective route to all four diastereoisomers of 4-methylproline, underscoring the importance of starting from stereochemically pure intermediates like N-CBz-protected 4-methylproline esters . The synthesis achieved good stereoselectivity for both cis- and trans-series (75% and 88% de, respectively), highlighting the need for precise stereochemical control at the monomer stage to avoid diastereomer contamination in final products .

Stereochemical Definition
Class-level inference
Single (2S) enantiomer; reported 75–88% de in related transformations
Supports chiral purity requirements for diastereomer-controlled synthesis
Diastereomer control relies on starting stereochemistry; verify lot-specific ee
Chiral Building Block 4-Methylproline Asymmetric Synthesis

Purity Profile Outperforms Generic Suppliers in Research-Grade Procurement

Commercially, 1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate is available at ≥95% purity from Apollo Scientific and at 98% purity from Leyan . This compares favorably to generic or lower-purity offerings of simple 4-methylproline esters, which are often supplied as technical-grade materials without defined purity specifications. The high purity of the target compound reduces the need for costly pre-use purification in medicinal chemistry campaigns.

Purity Specification
Cross-study comparable
≥95–98% (Apollo/Leyan)
Defined high purity reduces pre-use purification and failed couplings
Confirm current COA; generic esters often lack purity specification
Chemical Purity Procurement Analytical Specification

Physicochemical Properties Predict Superior Synthetic Handling vs. Deprotected Analogs

Computationally derived physicochemical properties indicate that 1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate (LogP 2.5967, TPSA 55.84 Ų) occupies a favorable lipophilicity and polarity window for both solution-phase and solid-phase synthesis compared to fully deprotected 4-methylproline or its simple methyl ester. The enhanced logP of the Cbz/ethyl ester protected form improves organic solubility, facilitating extraction and chromatographic purification.

Predicted LogP / TPSA
Computed property
LogP 2.6; TPSA 55.8 Ų (vs ~ −2.5 for unprotected)
Higher logP supports organic-phase handling and chromatographic purification
In silico prediction; experimental solubility may vary
Physicochemical Profile Drug Design Solid-Phase Peptide Synthesis

Recommended Application Scenarios for 1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate Based on Evidence


Stereocontrolled Synthesis of 4-Methylproline-Containing Peptidomimetics

Researchers requiring the incorporation of a single, defined 4-methylproline diastereomer into peptide backbones can utilize the target compound directly in solid-phase peptide synthesis (SPPS) after selective Cbz deprotection. The documented ability to achieve 75–88% de in 4-methylproline synthesis underscores the value of starting with a stereochemically pure, orthogonally protected monomer to avoid diastereomer mixtures that are difficult to separate.

Structure-Activity Relationship (SAR) Studies on Proline Conformation

The (2S)-4-methylpyrrolidine scaffold is a key conformational probe for studying pyrrolidine ring pucker in bioactive peptides. The availability of this compound at defined purity (≥95–98%) allows chemists to systematically compare the impact of 4-methyl substitution and stereochemistry on target binding, as pioneered by Murphy et al. .

Late-Stage Functionalization in Medicinal Chemistry

The orthogonal Cbz/ethyl ester protection scheme enables selective deprotection and subsequent diversification at either the N-terminus or C-terminus. This is particularly advantageous in fragment-based drug discovery where rapid analog generation is required, and the favorable LogP (2.5967) of the protected form ensures consistent solubility in common organic solvents.

Reference Standard for Chiral Analytical Method Development

The high chiral purity and defined stereochemistry of this compound make it suitable as a reference standard for developing chiral HPLC or SFC methods to separate 4-methylproline diastereomers, a critical need in quality control of peptide therapeutics incorporating non-canonical amino acids.

Application
Selection Property
Validation Focus
Stereocontrolled peptide synthesis
Orthogonal Cbz/ethyl ester protection
Diastereomer control in SPPS
Proline conformation SAR
Defined (2S)-4-methyl stereochemistry
Ring pucker effect on target binding
Late-stage functionalization
Selective deprotection handles
Efficient analog generation
Chiral method development
High enantiomeric purity
4-methylproline diastereomer separation
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